5-Chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile
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Overview
Description
5-Chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by the presence of a pyridine ring substituted with a chloro group, a piperazine ring, and a fluoropyrimidine moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been known to exhibit a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through non-covalent interactions, such as hydrogen bonding and π-π stacking, leading to changes in the target’s function .
Biochemical Pathways
Related compounds, such as 5-fluoro-2-amino pyrimidines, have been synthesized by reacting with various amines in the presence of k2co3, via c-n bond-forming reaction . This suggests that the compound may affect pathways related to pyrimidine synthesis or metabolism.
Pharmacokinetics
The compound’s structure suggests that it may have good oral bioavailability, as it complies with lipinski’s rule of five (ro5), which predicts good absorption or permeation .
Result of Action
Related compounds have shown various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is speculated that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide to yield an intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of palladium-catalyzed cross-coupling reactions and other advanced techniques can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization: The presence of multiple reactive sites allows for potential cyclization reactions to form new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, palladium catalysts, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce new heterocyclic compounds .
Scientific Research Applications
5-Chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Biological Studies: Its interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action and potential side effects.
Chemical Biology: The compound is used as a tool to probe biological pathways and mechanisms, aiding in the discovery of new drug targets.
Industrial Applications: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and piperazine derivatives, such as:
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
What sets 5-Chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile apart is its unique combination of a pyridine ring with chloro and cyano substituents, a piperazine ring, and a fluoropyrimidine moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN6/c15-12-5-10(6-17)7-18-13(12)21-1-3-22(4-2-21)14-19-8-11(16)9-20-14/h5,7-9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBURBNNXFOICW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C#N)Cl)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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